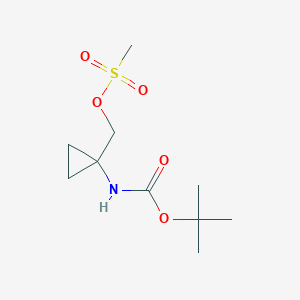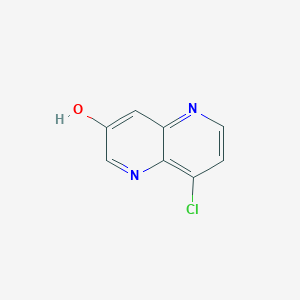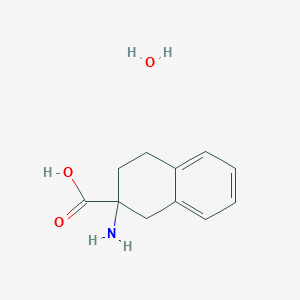
3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride
Vue d'ensemble
Description
The compound is a derivative of pyrazolone, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom . Pyrazolones are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazolone derivatives are typically synthesized through the reaction of β-ketoesters with hydrazine .Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to other pyrazolone derivatives, featuring a 5-membered ring with various substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 3-Methyl-1-phenylhexahydropyridazine hydrochloride are solid at room temperature .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The chemistry of heterocyclic compounds like pyrazolines, including 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride, is of significant interest due to their potential applications in the synthesis of various heterocyclic structures. Research shows that such compounds serve as critical building blocks in the synthesis of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. Their unique reactivity under mild conditions allows for the generation of versatile dyes from a wide range of precursors, emphasizing their utility in dye synthesis and heterocyclic chemistry (Gomaa & Ali, 2020).
Medicinal Chemistry and Biological Activities
In medicinal chemistry, the pyrazoline scaffold, to which this compound is related, is recognized for its pharmacophore properties. Pyrazolines are extensively utilized as synthons in organic synthesis due to their widespread biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The recent success of pyrazole COX-2 inhibitors has underscored the importance of these heterocycles in medicinal chemistry, highlighting their potential as templates for combinatorial and medicinal chemistry (Dar & Shamsuzzaman, 2015).
Synthesis and Structural Analysis
Research into the synthesis and structural properties of novel substituted heterocyclic compounds, including pyrazoline derivatives, demonstrates the versatility of these compounds in organic chemistry. Studies exploring the reaction mechanisms, synthesis routes, and structural analysis of these compounds provide valuable insights into their potential applications in creating new materials and molecules with desired properties (Issac & Tierney, 1996).
Environmental and Health Implications
While the focus here is on the positive applications of this compound and related compounds, it's worth noting that research also extends to understanding the environmental and health implications of related chemical structures. For example, studies on heterocyclic aromatic amines (HAAs) explore their formation during food processing and potential carcinogenic effects, emphasizing the importance of controlling these compounds in the environment and assessing their impact on health (Chen et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-2-(3-methylphenyl)pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-8-4-3-5-10(6-8)14-11(12)7-9(2)13-14;/h3-7H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVVPJHQJKXQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3210498.png)



![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B3210514.png)


![(4aS,7aS)-1-(2-methylbut-3-yn-2-yl)octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B3210534.png)



